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Compound of Interest

Compound Name: N3-Methyl Esomeprazole

Cat. No.: B15192857 Get Quote

A comprehensive comparative analysis between N3-Methyl Esomeprazole and Esomeprazole

is not currently feasible due to the absence of publicly available pharmacological data for N3-
Methyl Esomeprazole. Scientific literature primarily identifies N3-Methyl Esomeprazole as a

degradation product and impurity of Esomeprazole.[1][2] Its synthesis is documented mainly for

its use as a reference standard in quality control processes.[3] Consequently, this guide

provides a detailed analysis of Esomeprazole, including its established mechanism of action,

pharmacokinetic properties, and relevant experimental data. This information serves as a

foundational reference while highlighting the data gap concerning N3-Methyl Esomeprazole.

Esomeprazole: A Detailed Profile
Esomeprazole is the S-isomer of omeprazole and a widely used proton pump inhibitor (PPI)

that effectively reduces gastric acid secretion.[4][5] It is indicated for the treatment of

gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions

associated with excessive stomach acid production.[4]
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Property Esomeprazole N3-Methyl Esomeprazole

IUPAC Name

6-methoxy-2-[(S)-(4-methoxy-

3,5-dimethylpyridin-2-

yl)methylsulfinyl]-1H-

benzimidazole[4]

6-methoxy-2-[(S)-(4-methoxy-

3,5-dimethylpyridin-2-

yl)methylsulfinyl]-1-

methylbenzimidazole[6]

Molecular Formula C₁₇H₁₉N₃O₃S[4] C₁₈H₂₁N₃O₃S[6]

Molar Mass 345.42 g/mol [7] 359.44 g/mol [8]

CAS Number 119141-88-7[7] 1346240-11-6[6]

Mechanism of Action
Esomeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells,

converts to its active form, a sulphenamide derivative. This active form then irreversibly binds

to the H+/K+-ATPase (proton pump) on the secretory surface of the parietal cells.[4][5] This

binding inhibits the final step in gastric acid production, leading to a profound and long-lasting

reduction in both basal and stimulated acid secretion.[4]
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Figure 1: Esomeprazole's mechanism of action in a gastric parietal cell.
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Pharmacokinetics
Esomeprazole is administered in an enteric-coated formulation to protect it from degradation in

the acidic stomach lumen.[5] Peak plasma concentrations are typically reached within 1.5 to

2.3 hours after oral administration.[5] The drug is extensively metabolized in the liver by the

cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into inactive metabolites.[5][9]

Approximately 80% of an oral dose is excreted as metabolites in the urine, with the remainder

in the feces.[5] The plasma elimination half-life is about 1 to 1.5 hours.[7]

Pharmacokinetic Parameter Value

Bioavailability 50% to 90%[7]

Protein Binding ~97%

Metabolism Hepatic (CYP2C19, CYP3A4)[9]

Elimination Half-life 1 - 1.5 hours[7]

Excretion 80% renal, 20% fecal[5]

Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay

A common method to assess the potency of proton pump inhibitors is the in vitro H+/K+-

ATPase inhibition assay using isolated gastric vesicles.

Methodology:

Preparation of H+/K+-ATPase Vesicles: Gastric mucosal vesicles containing the H+/K+-

ATPase enzyme are typically prepared from the stomachs of animal models (e.g., rabbits or

hogs) through a series of differential centrifugations.

Enzyme Activity Measurement: The activity of the H+/K+-ATPase is determined by

measuring the rate of ATP hydrolysis, which is coupled to proton transport. This is often done

by quantifying the amount of inorganic phosphate (Pi) released from ATP using a colorimetric

assay (e.g., the Fiske-Subbarow method).
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Inhibition Assay: The prepared enzyme vesicles are pre-incubated with varying

concentrations of the test compound (e.g., Esomeprazole) for a specific period. The

enzymatic reaction is then initiated by the addition of ATP.

Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme

activity (IC₅₀) is calculated from the dose-response curve.
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Figure 2: Workflow for an in vitro H+/K+-ATPase inhibition assay.
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N3-Methyl Esomeprazole: The Data Gap
N3-Methyl Esomeprazole is structurally similar to Esomeprazole, with the key difference being

the methylation of the nitrogen at the 3-position of the benzimidazole ring.[6] This structural

modification has significant implications for its potential mechanism of action. The protonation

of the benzimidazole nitrogen is a critical step in the activation of proton pump inhibitors.[10]

The presence of a methyl group at this position would prevent this protonation, suggesting that

N3-Methyl Esomeprazole is unlikely to act as a traditional proton pump inhibitor.

Currently, there is no published data on the biological activity of N3-Methyl Esomeprazole.

Studies that mention this compound focus on its role as a degradation impurity of

Esomeprazole and its chemical synthesis for use as a reference standard in analytical testing.

[1][2][3] Without experimental data from in vitro or in vivo studies, any comparison of its

performance with Esomeprazole would be purely speculative.

Conclusion
Esomeprazole is a well-characterized and effective proton pump inhibitor with a clearly defined

mechanism of action and a wealth of supporting experimental and clinical data. In contrast, N3-
Methyl Esomeprazole is primarily known as a chemical impurity of Esomeprazole. The lack of

available pharmacological data for N3-Methyl Esomeprazole prevents a meaningful

comparative analysis. Further research into the biological properties of N3-Methyl
Esomeprazole is required to determine if it possesses any therapeutic potential or if it is, as

currently understood, an inactive degradation product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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